![molecular formula C19H22N6O B2529497 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2195938-42-0](/img/structure/B2529497.png)
2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various dihydropyridazinone derivatives has been explored in recent studies. For instance, a series of 2,3-dihydropyridazin-3-one compounds were synthesized through the condensation of hydrazines with 4-aryl-2-oxo-butanoic acids, followed by dehydration and further condensation reactions . Similarly, a range of 1,2,4-triazole and 1,3,4-oxadiazole derivatives were prepared, starting from benzyl-6-hydroxypyridazin-3(2H)-one, and involving substitution reactions, heterocyclization, and reactions with various aromatic aldehydes . These synthetic routes provide a foundation for the development of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structures of dihydropyridazinone derivatives have been characterized using various techniques. Crystallographic studies have revealed that in the crystal structure of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, molecules are linked by N—H⋯O hydrogen bonds, forming dimers with an (8) ring motif . Additionally, molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, such as the EGFR kinase domain ATP binding site, which is crucial for their pharmacological activity .
Chemical Reactions Analysis
The chemical reactivity of dihydropyridazinone derivatives is highlighted by their ability to undergo various substitution reactions, heterocyclization, and condensation reactions. These reactions are pivotal in the synthesis of novel compounds with diverse biological activities. For example, the reaction of oxy-acetohydrazide with potassium thiocyanate and a mixture of CS2/KOH leads to the formation of potassium salts of hydrazine-1-carbothioamide and hydrazine-1-carbodithioic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridazinone derivatives are closely related to their structural features. The presence of hydrogen bonding in the crystal structures suggests a propensity for these compounds to engage in intermolecular interactions, which can influence their solubility and stability . The electronic and molecular structure studies, including spectral analysis (1H and 13C NMR, IR), provide insights into the electronic distribution within the molecules, which is essential for understanding their reactivity and interaction with biological targets .
Applications De Recherche Scientifique
Alpha(1)-adrenoceptor Antagonists
Compounds with structural similarities to 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one have been designed and evaluated for their alpha(1)-adrenoceptor blocking properties. These compounds were synthesized to match a three-dimensional pharmacophore model for alpha(1)-AR antagonists. The biological evaluation indicated compounds characterized by very good alpha(1)-AR affinity and selectivity, with specific chemical features leading to compounds with significant 5-HT(1A)/alpha(1) ratio, highlighting their potential in treating conditions like hypertension or benign prostatic hyperplasia (Betti et al., 2002).
Glucosidase Inhibitors with Antioxidant Activity
A novel series of benzimidazole derivatives containing piperazine or morpholine skeleton at the C-6 position have been synthesized and preliminarily screened for in vitro antioxidant activities and glucosidase inhibitors. These compounds exhibit potential for the treatment of diabetes through glucosidase inhibition and provide antioxidant benefits, indicating a dual therapeutic effect (Özil et al., 2018).
Acetylcholinesterase Inhibitors
Pyridazine analogues, including those with modifications similar to 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one, have been explored as AChE inhibitors. These compounds are of interest for their potential in treating Alzheimer's disease. The structure-activity relationships derived from these studies indicate that certain modifications can significantly enhance AChE inhibitory activity and selectivity (Contreras et al., 2001).
Antimicrobial and Antioxidant Activity
Compounds bearing structural resemblance to 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one have been synthesized and analyzed for their antimicrobial and antioxidant activity. These studies underscore the potential of such compounds in developing new antimicrobial agents with additional antioxidant properties, offering a multifaceted approach in combating infectious diseases and oxidative stress-related conditions (Rekha et al., 2019).
Propriétés
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-19-7-6-18(25-15-20-14-21-25)22-24(19)13-17-8-10-23(11-9-17)12-16-4-2-1-3-5-16/h1-7,14-15,17H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHMMSJBJIOXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.